molecular formula C7H10N2OS B15256102 3-Amino-1-(2-methyl-1,3-thiazol-4-YL)propan-1-one

3-Amino-1-(2-methyl-1,3-thiazol-4-YL)propan-1-one

Cat. No.: B15256102
M. Wt: 170.23 g/mol
InChI Key: DEIOXSWZFFJXSQ-UHFFFAOYSA-N
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Description

3-Amino-1-(2-methyl-1,3-thiazol-4-YL)propan-1-one is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2-methyl-1,3-thiazol-4-YL)propan-1-one typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with appropriate amines under controlled conditions. The reaction is often carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product. Solvent extraction and crystallization techniques are commonly employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(2-methyl-1,3-thiazol-4-YL)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted thiazole derivatives with different functional groups replacing the amino group.

Scientific Research Applications

3-Amino-1-(2-methyl-1,3-thiazol-4-YL)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-methyl-1,3-thiazol-4-YL)propan-1-one involves its interaction with specific molecular targets within biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Thiazole: A basic structure similar to the thiazole ring in 3-Amino-1-(2-methyl-1,3-thiazol-4-YL)propan-1-one.

    2-Methylthiazole: A compound with a similar structure but lacking the amino and propanone groups.

    4-Methylthiazole: Another related compound with a methyl group at the 4-position of the thiazole ring.

Uniqueness: this compound is unique due to the presence of both the amino group and the propanone moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

3-amino-1-(2-methyl-1,3-thiazol-4-yl)propan-1-one

InChI

InChI=1S/C7H10N2OS/c1-5-9-6(4-11-5)7(10)2-3-8/h4H,2-3,8H2,1H3

InChI Key

DEIOXSWZFFJXSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(=O)CCN

Origin of Product

United States

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